Trimethylammonium Chloride-13C3: A Technical Guide for Researchers
Trimethylammonium Chloride-13C3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of Trimethylammonium chloride-13C3, a stable isotope-labeled compound crucial for a variety of research applications. This document details its use as an internal standard in quantitative mass spectrometry, as a tracer in metabolic research, and its role as a non-competitive inhibitor of acetylcholinesterase.
Core Chemical and Physical Properties
Trimethylammonium chloride-13C3 is a labeled version of trimethylammonium chloride where the three carbon atoms are the heavy isotope ¹³C. This isotopic labeling makes it an invaluable tool in studies requiring differentiation from its naturally abundant counterpart. The properties of the unlabeled compound are often used as a close approximation for the labeled version.
| Property | Value | Source |
| Molecular Formula | ¹³C₃H₁₀ClN | MedChemExpress[1] |
| Molecular Weight | 98.55 g/mol | MedChemExpress[1] |
| CAS Number | 286013-00-1 | MedChemExpress[1] |
| Appearance | White crystalline solid | CymitQuimica[2] |
| Melting Point | 273-278 °C | Sigma-Aldrich[3] |
| Solubility | Soluble in water and polar organic solvents like ethanol. Insoluble in ether. | Ataman Kimya[4], CymitQuimica[2] |
| Solubility in DMSO | 41.67 mg/mL (422.83 mM) | MedChemExpress[1] |
| pH | 5 (100 g/L in H₂O at 20 °C) | Sigma-Aldrich[3] |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | CymitQuimica[2] |
Spectroscopic Data
13C NMR Spectroscopy
In a ¹³C NMR spectrum, Trimethylammonium chloride-13C3 is expected to show a single signal for the three equivalent ¹³C-labeled methyl carbons. The chemical shift for the methyl carbons in unlabeled trimethylamine is approximately 47.5 ppm. Due to the ¹³C labeling, this peak will be a singlet and significantly more intense than in the unlabeled compound's spectrum.
Mass Spectrometry
In mass spectrometry, the molecular ion ([M]⁺) of Trimethylammonium chloride-13C3 will have a mass-to-charge ratio (m/z) corresponding to the ¹³C₃-trimethylammonium cation. The expected fragmentation pattern would be similar to that of unlabeled trimethylamine, with the key difference being the mass of the fragments containing the ¹³C atoms. The base peak is often the [M-1]⁺ ion, resulting from the loss of a hydrogen atom.
Experimental Protocols
Use as an Internal Standard in LC-MS/MS Analysis of Choline and Acetylcholine
Trimethylammonium chloride-13C3 is an ideal internal standard for the quantitative analysis of choline, acetylcholine, and other quaternary amines in biological matrices due to its similar chemical properties and distinct mass.
1. Sample Preparation (from Plasma or Urine):
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To 100 µL of plasma or urine, add 400 µL of acetonitrile containing the internal standard, Trimethylammonium chloride-13C3, at a known concentration (e.g., 100 ng/mL).
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Vortex the mixture for 1 minute to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase for injection.
2. LC-MS/MS Conditions:
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LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the retention of polar quaternary amines.
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Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A gradient from high organic to increasing aqueous mobile phase.
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Flow Rate: 0.3 - 0.5 mL/min.
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Injection Volume: 5 - 10 µL.
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Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
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Monitoring: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and the ¹³C₃-labeled internal standard.
Caption: Workflow for quantitative analysis using Trimethylammonium chloride-13C3.
Biological Activity and Signaling Pathways
Inhibition of Acetylcholinesterase
Trimethylammonium chloride acts as a non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The positively charged trimethylammonium group is crucial for binding to the peripheral anionic site (PAS) of the enzyme. This interaction allosterically modifies the active site, hindering the hydrolysis of acetylcholine.[5]
Caption: Inhibition of Acetylcholinesterase by Trimethylammonium chloride.
Metabolic Fate and Link to the TMAO Pathway
When used as a tracer, Trimethylammonium chloride-13C3 can be metabolized by gut microbiota into ¹³C₃-trimethylamine (TMA). TMA is then absorbed and transported to the liver, where it is oxidized by flavin-containing monooxygenases (FMOs) to form ¹³C₃-trimethylamine N-oxide (TMAO). Elevated levels of TMAO have been linked to an increased risk of cardiovascular diseases.
Caption: Metabolic pathway of Trimethylammonium chloride-13C3 to TMAO.
Safety and Handling
Trimethylammonium chloride is irritating to the eyes, respiratory system, and skin.[6] It is important to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This guide provides a comprehensive overview of the chemical properties and applications of Trimethylammonium chloride-13C3. Its utility as an internal standard and metabolic tracer makes it an essential tool for researchers in drug development and various scientific fields.
References
- 1. Trimethylstearylammonium Chloride(112-03-8) 13C NMR [m.chemicalbook.com]
- 2. Methacrylatoethyl trimethyl ammonium chloride (5039-78-1) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
